molecular formula C10H14FNO B12980953 (S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine

(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine

Cat. No.: B12980953
M. Wt: 183.22 g/mol
InChI Key: LFVYNDHTLCGHAE-SNVBAGLBSA-N
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Description

(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a methoxy group, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with methoxyamine hydrochloride in the presence of a base to form the corresponding oxime.

    Reduction: The oxime is then reduced using a reducing agent such as sodium borohydride to yield the amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine: The enantiomer of the compound with different stereochemistry.

    4-Fluoro-3-methylphenylamine: Lacks the methoxy group and ethanamine chain.

    1-(4-Fluoro-3-methylphenyl)-2-ethanamine: Lacks the methoxy group.

Uniqueness

(S)-1-(4-Fluoro-3-methylphenyl)-2-methoxyethanamine is unique due to its specific stereochemistry and the presence of both a fluoro-substituted phenyl ring and a methoxy group

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14FNO/c1-7-5-8(3-4-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

LFVYNDHTLCGHAE-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](COC)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(COC)N)F

Origin of Product

United States

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